3,4,5-trimethoxy-N-(2-naphthyl)benzamide
Description
3,4,5-Trimethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a 2-naphthylamine moiety. The trimethoxybenzoyl scaffold is known to enhance interactions with biological targets due to its planar aromatic structure and hydrogen-bonding capabilities, while the naphthyl group contributes to lipophilicity and steric bulk, influencing membrane permeability and target specificity.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C20H19NO4/c1-23-17-11-15(12-18(24-2)19(17)25-3)20(22)21-16-9-8-13-6-4-5-7-14(13)10-16/h4-12H,1-3H3,(H,21,22) |
InChI Key |
LPSNHFCWSAABIN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Nitrophenyl) Derivatives
The compound 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide (IC₅₀: 1.4–20 µM) demonstrates potent P-gp inhibitory activity. The nitro group at the 2-position enhances electron-withdrawing effects, stabilizing the amide bond and improving target affinity .
N-(4-Bromophenyl) Derivatives
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () features a bromine substituent, which increases molecular weight (MW: 380.2 g/mol) and polarizability compared to the naphthyl analog (MW: 377.4 g/mol). The bromine atom may participate in halogen bonding with protein targets, as observed in its crystal structure, which forms N–H···O hydrogen-bonded chains .
N-(m-Tolyl) Derivatives
3,4,5-Trimethoxy-N-(m-tolyl)benzamide () substitutes the naphthyl group with a meta-methylphenyl group. This reduces steric bulk (molecular volume: ~250 ų vs. ~300 ų for naphthyl) and lipophilicity (clogP: ~3.5 vs.
Functional Group Modifications on the Benzamide Core
Hydroxybenzoyl Derivatives
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y, ) introduces a hydroxyl group ortho to the amide bond, enabling intramolecular hydrogen bonding. This structural feature reduces conformational flexibility and may enhance stability, as evidenced by its 96.9% HPLC purity . However, the hydroxyl group increases polarity, lowering clogP (~3.0) compared to the naphthyl derivative.
Piperidyl Derivatives (KU-54)
The antiulcer agent 3,4,5-trimethoxy-N-(3-piperidyl)benzamide (KU-54) () replaces the naphthyl group with a piperidine ring. This modification enhances basicity (pKa ~9.5) and facilitates interactions with gastric mucosa targets, increasing oxygen consumption in rat gastric tissues at 100 mg/kg . The naphthyl derivative lacks this basicity, suggesting divergent therapeutic applications.
Heterocyclic Modifications
Oxazolo[4,5-b]pyridinyl Derivatives
3,4,5-Trimethoxy-N-(2-methoxy-5-oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide () incorporates a fused oxazole-pyridine ring. This heterocycle enhances π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors. The oxazole group also improves metabolic stability compared to the naphthyl moiety .
Thiazolyl Derivatives
The thiazole’s sulfur atom may engage in hydrophobic interactions, altering selectivity profiles compared to the naphthyl group .
Key Research Findings
- P-gp Inhibition : The 2-nitrophenyl analog exhibits superior P-gp inhibition (IC₅₀: 1.4 µM) compared to other derivatives, likely due to electron-withdrawing effects enhancing amide resonance .
- Antiulcer Activity : KU-54’s piperidine group facilitates interactions with mitochondrial enzymes in gastric mucosa, increasing oxygen consumption by 30% at 100 mg/kg .
- Structural Insights : Crystal structures of bromophenyl and methoxyphenyl derivatives reveal planar trimethoxybenzoyl rings and hydrogen-bonding patterns critical for target engagement .
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